GSK PERK Inhibitor-d3, also known as PERK-IN-4-d3, is a deuterium-labeled variant of the potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase. This compound is significant in the context of endoplasmic reticulum stress, which plays a crucial role in various diseases, including cancer and neurodegenerative disorders. The introduction of deuterium into the compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool for scientific research and drug development.
GSK PERK Inhibitor-d3 is classified as a small-molecule inhibitor targeting the protein kinase R-like endoplasmic reticulum kinase. It is synthesized using deuterated reagents and solvents, which are integral to its production process. This compound is primarily sourced from specialized chemical suppliers that focus on research-grade materials.
The synthesis of GSK PERK Inhibitor-d3 involves a strategic incorporation of deuterium atoms into the original PERK-IN-4 structure. The process typically includes:
The reaction conditions are carefully controlled to maximize efficiency and minimize by-products, ensuring that the synthesized compound meets rigorous quality standards for research applications.
The molecular formula for GSK PERK Inhibitor-d3 is C24H19D4N5O, indicating the presence of deuterium (D) in place of some hydrogen (H) atoms. The structure features a complex arrangement typical of kinase inhibitors, which often include aromatic rings and nitrogen-containing heterocycles that facilitate binding to target proteins.
The incorporation of deuterium can alter the compound's physical properties, such as solubility and stability, which are critical for its function in biological systems.
GSK PERK Inhibitor-d3 undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are meticulously controlled to achieve desired outcomes without compromising the integrity of the inhibitor.
GSK PERK Inhibitor-d3 exerts its biological effects through the inhibition of protein kinase R-like endoplasmic reticulum kinase activity. By blocking this kinase, GSK PERK Inhibitor-d3 modulates downstream signaling pathways involved in the unfolded protein response. Specifically, it inhibits the phosphorylation of eukaryotic initiation factor 2 alpha, leading to alterations in protein synthesis and cellular stress responses .
This mechanism is particularly relevant in contexts where endoplasmic reticulum stress contributes to disease pathology, making GSK PERK Inhibitor-d3 a candidate for therapeutic exploration.
GSK PERK Inhibitor-d3 exhibits several notable physical and chemical properties:
These properties make GSK PERK Inhibitor-d3 suitable for various experimental applications in both biochemical assays and therapeutic studies .
GSK PERK Inhibitor-d3 has diverse applications across multiple fields:
GSK PERK Inhibitor-d3 is a deuterated analog of the parent compound GSK2606414, designed as a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The core structure consists of a pyrrolo[2,3-d]pyrimidine scaffold linked to a 2,3-dihydroindole moiety via a carbon bridge, terminating in a fluorinated phenyl group. The IUPAC name is 1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone [1] [6].
Deuterium atoms replace hydrogen at the methyl group (-CH₃) of the pyrrolopyrimidine ring, resulting in a -CD₃ configuration. This modification does not alter the planar geometry of the heterocyclic system but may influence molecular flexibility and binding dynamics. X-ray crystallography studies of the parent compound reveal that the indoline fluorine atom forms critical van der Waals interactions with valine 606 in PERK's P-loop, a feature preserved in the deuterated analog [1] [4].
Table 1: Structural Features of GSK PERK Inhibitor-d3
Feature | Description |
---|---|
Core Scaffold | Pyrrolo[2,3-d]pyrimidine |
Substituents | Trideuteriomethyl group (-CD₃), 2,3-dihydroindole, 3-fluoro-5-(trifluoromethyl)phenyl |
Critical Interactions | Hydrogen bonding with Asp133 and Val135; van der Waals contacts with Val606 |
Stereochemistry | Achiral due to planar ring systems |
The molecular formula of GSK PERK Inhibitor-d3 is C₂₄H₁₆D₃F₄N₅O, reflecting the replacement of three hydrogen atoms with deuterium. Precise mass spectrometry confirms a molecular weight of 472.453 g/mol, exceeding the parent compound (GSK2606414, MW 469.42 g/mol) by 3 atomic mass units [1] [6] [10]. Elemental analysis validates the carbon (60.89%), hydrogen (3.28% including deuterium), fluorine (16.07%), nitrogen (14.81%), and oxygen (3.38%) composition. The isotopic purity, typically >98%, is confirmed using liquid chromatography-mass spectrometry (LC-MS), which shows a characteristic [M+H]⁺ peak at m/z 473.46 [1].
Lipophilicity significantly impacts cell permeability and binding affinity. For GSK PERK Inhibitor-d3, the calculated partition coefficient (cLogP) is 2.4–2.9, lower than the parent compound's 4.1 [1] [9]. This reduction enhances aqueous solubility and mitigates off-target effects by minimizing interactions with cytochrome P450 (CYP) enzymes:
Molecular dynamics simulations indicate that fluorination at the indoline 4-position optimizes hydrophobic interactions with PERK's P-loop. The deuterated methyl group slightly increases polarity but does not disrupt membrane permeability [1] [7].
Table 2: Lipophilicity and Selectivity Profiling
Parameter | GSK PERK Inhibitor-d3 | Parent Compound (GSK2606414) |
---|---|---|
cLogP | 2.4–2.9 | 4.1 |
Kinase Selectivity | >500-fold for PERK | ~385-fold for PERK |
PERK IC₅₀ | ~0.9 nM | 0.4 nM |
HRI IC₅₀ | 460 nM | 420 nM |
PKR IC₅₀ | 905 nM | 696 nM |
Deuterium substitution at the pyrrolopyrimidine methyl group leverages the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) slows oxidative metabolism. Studies show this reduces first-pass hepatic clearance by 2–3 fold, extending plasma half-life in preclinical models [1] [6]. Crucially, deuterium does not alter the inhibitor's binding affinity, as confirmed by:
However, high concentrations (>1 μM) may paradoxically activate the integrated stress response (ISR) via off-target stimulation of GCN2 kinase, unrelated to deuterium effects [8].
The synthesis begins with non-deuterated GSK2606414, followed by late-stage isotopic exchange using deuterium oxide (D₂O) under acidic catalysis. Alternatively, a de novo approach involves:
Purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% chemical and isotopic purity. Critical quality control includes:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: